molecular formula C14H24N2O B6896127 1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one

1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one

Cat. No.: B6896127
M. Wt: 236.35 g/mol
InChI Key: KIMIZBDTOLDEJN-UHFFFAOYSA-N
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Description

1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one typically involves the reaction of cyclohex-3-en-1-amine with piperidin-1-ylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-4-yl)ethan-1-one: A compound with a similar structure but different functional groups.

    2-(1-Cyclohexenyl)ethylamine: Another compound with a cyclohexene ring but different substituents.

    Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl): A compound with a similar cyclohexene ring structure.

Uniqueness

1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

1-[4-(cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-2-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-4,12-13,15H,2,5-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIZBDTOLDEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)NC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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